molecular formula C11H10Cl2N2O2 B8287074 4-Chloro-7-(2-chloroethoxy)-6-methoxyquinazoline

4-Chloro-7-(2-chloroethoxy)-6-methoxyquinazoline

Cat. No. B8287074
M. Wt: 273.11 g/mol
InChI Key: XZTBBMXMKIXQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-(2-chloroethoxy)-6-methoxyquinazoline is a useful research compound. Its molecular formula is C11H10Cl2N2O2 and its molecular weight is 273.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-7-(2-chloroethoxy)-6-methoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-(2-chloroethoxy)-6-methoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10Cl2N2O2

Molecular Weight

273.11 g/mol

IUPAC Name

4-chloro-7-(2-chloroethoxy)-6-methoxyquinazoline

InChI

InChI=1S/C11H10Cl2N2O2/c1-16-9-4-7-8(14-6-15-11(7)13)5-10(9)17-3-2-12/h4-6H,2-3H2,1H3

InChI Key

XZTBBMXMKIXQLY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-(2-Chloroethoxy)-6-methoxy-3,4-dihydroquinazolin-4-one (5 g, 19 mmol) was suspended in thionyl chloride (28 mL) and DMF (0.7 mL) was added. The mixture was heated at 80° C. for 1.5 hours under anhydrous conditions. The excess thionyl chloride was evaporated off and toluene was added to remove the last traces by azeotropic distillation (repeated twice). The solid was suspended in ice-water and the pH adjusted to 7.5 with sodium hydroxide 2N first then with a saturated sodium hydrogen carbonate solution. The solid was collected by filtration, washed with water, ether and dried over P2O5 under vacuum. The crude product was purified by flash chromatography using dichloromethane/acetonitrile (95/5 up to 90/10). Evaporation of the solvent gave 4-chloro-7-(2-chloroethoxy)-6-methoxyquinazoline (3.06 g, 59%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 4-chloro-6-methoxyquinazolin-7-ol (1.2 g, 5.8 mmol), 1 bromo 2 chloroethane (5.69 ml, 6.8 mmol), potassium carbonate (2.36 g, 17.4 mmol) and dimethylformamide (15 ml) were heated to 90 C for 1.5 hours. The excess potassium carbonate was filtered off and the reaction evaporated under reduced pressure. The residue was purified by flash chromatography on silica eluting with a mixture of 60-100% dichlormethane in hexane and 30-50% ethyl acetate in hexane to give 4-chloro-7-(2-chloroethoxy)-6-methoxyquinazoline as a solid (0.89 g, 57%). NMR Spectrum: (CDCl3) 3.98 (t, 2H), 4.08 (s, 3H), 4.47 (t, 2H), 7.36 (s, 1H), 7.42 (s, 1H), 8.87 (s, 1H). Mass Spectrum: M+H+ 273.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5.69 mL
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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